molecular formula C10H13BrO2 B8596562 4-Bromo-3-(2-hydroxy-2-methylpropyl)phenol

4-Bromo-3-(2-hydroxy-2-methylpropyl)phenol

Cat. No.: B8596562
M. Wt: 245.11 g/mol
InChI Key: ZFWNRUXMPHCHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(2-hydroxy-2-methylpropyl)phenol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-3-(2-hydroxy-2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,12-13H,6H2,1-2H3

InChI Key

ZFWNRUXMPHCHLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)O)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alcohol 29 (12.3 g, 74.2 mmol) is dissolved in dry DMF and cooled to 0° C. under N2. Solid N-bromosuccinimide (NBS, 14.77 g, 83.0 mmol) is added in small portions (the yellow color is allowed to dissipate between additions) over 1.5 h. After the addition is complete, stirring at 0° C. is continued for 30 min. The mixture is then poured into water and extracted with EtOAc (3×). The organic phase is washed with water (1×) and brine (1×), dried (MgSO4), filtered, and evaporated. The residue is dissolved in EtOAc/CH2Cl2 and diluted with hexane to afford 30 as white crystals, mp 139-141° C. (12.7 g, 70%). Concentration of the mother liquor gives two more crops (1.2 and 1.0 g) of crystals, bringing the total to 14.9 g (82%). 1H NMR (acetone-d6, 2.05 ppm) 8.43 (S,1), 7.34 (d, 1, J=8.7), 7.01 (d, 1, J=2.7), 6.64 (dd, 1, J=8.7, 2.8), 2.89 (s,2), 1.21 (s,6); 13C NMR (acetone-d6, 20.83 ppm) 147.90, 130.98, 124.56, 111.34, 107.05, 106.19, 62.35, 39.59, 20.76; MS (EI, eE=70 eV) m/z 246/244 (M+), 231/229, 201, 188/186, 163, 150, 131, 108, 107, 91, 77, 63, 59 (base peak), 51, 43; Anal. Calcd for C10H13BrO2 (MW=245.1) : C,49.00 H,5.35. Found: C,49.03 H,5.20.
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12.3 g
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reactant
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14.77 g
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